6-Ethoxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-methylchromen-2-one, also known as ethylated coumarin, is a synthetic compound that belongs to the coumarin family. Coumarins are organic compounds that are widely used in the pharmaceutical industry due to their various biological activities. Ethylated coumarin is one of the most extensively studied coumarin derivatives due to its potential therapeutic applications.
Scientific Research Applications
Serotonin Receptor Agents
6-Ethoxy-4-methylchromen-2-one derivatives have been studied for their affinity for serotonin 5-HT1A and 5-HT2A receptors . A series of 15 new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were designed and synthesized . Among them, two compounds exhibited excellent activity for 5-HT1A receptors with Ki values comparable to the Ki values of 8-OH-DPAT .
CNS Activity
The same derivatives of 6-Ethoxy-4-methylchromen-2-one have also been studied for their activity in the central nervous system (CNS) . The equilibrium dissociation constant values of the tested compounds showed differential intrinsic activities of the agonist and antagonist modes .
Nonlinear Optical (NLO) Applications
2-amino-6-ethoxy benzothiazolium diphenylacetate, a compound related to 6-Ethoxy-4-methylchromen-2-one, has been studied for its nonlinear optical (NLO) properties . The single-crystal was found to be NLO active .
Coumarin Derivatives
6-Ethoxy-4-methylchromen-2-one is a type of coumarin . Coumarins have a wide range of applications in biological research and are used in the synthesis of various pharmaceutical compounds .
Crystal Structure Analysis
The crystal structure of compounds related to 6-Ethoxy-4-methylchromen-2-one has been studied . This can provide valuable information about the compound’s physical and chemical properties .
Target for Drug Treatment
Serotonin receptors, which 6-Ethoxy-4-methylchromen-2-one derivatives interact with, are an important target for a variety of drugs for the treatment of conditions such as anorexia, schizophrenia, psychosis, or depression .
Mechanism of Action
Target of Action
6-Ethoxy-4-methylchromen-2-one is a coumarin derivative A structurally similar compound, 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (sbl-060), has been reported to target acute myeloid leukemia (aml) cells by inhibiting estrogen receptor alpha (erα) and akt kinase .
Mode of Action
Based on the structurally similar compound sbl-060, it can be hypothesized that 6-ethoxy-4-methylchromen-2-one may interact with its targets (possibly erα and akt kinase) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given the potential targets, it could be involved in pathways related to cell proliferation and survival, as erα and akt kinase play crucial roles in these processes .
Result of Action
Based on the reported action of the similar compound sbl-060, it could potentially lead to decreased cell proliferation and increased apoptosis in targeted cells .
properties
IUPAC Name |
6-ethoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-11-10(7-9)8(2)6-12(13)15-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJUPFPBROFVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-methylchromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.